molecular formula C9H11NO2 B12159105 N-(hydroxymethyl)-4-methylbenzamide CAS No. 31220-71-0

N-(hydroxymethyl)-4-methylbenzamide

Cat. No.: B12159105
CAS No.: 31220-71-0
M. Wt: 165.19 g/mol
InChI Key: YPWZBEMOZPLXFM-UHFFFAOYSA-N
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Description

N-(hydroxymethyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(hydroxymethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzamide with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of aqueous formaldehyde (37-41%) and a basic medium such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of formaldehyde to a stirred solution of 4-methylbenzamide in the presence of a base. The reaction mixture is then heated to promote the formation of the product, which is subsequently purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-(hydroxymethyl)-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(hydroxymethyl)-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(hydroxymethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(hydroxymethyl)benzamide: Lacks the methyl group on the benzene ring.

    N-(hydroxymethyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group.

    N-(hydroxymethyl)-4-nitrobenzamide: Contains a nitro group instead of a methyl group

Uniqueness

N-(hydroxymethyl)-4-methylbenzamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

CAS No.

31220-71-0

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-(hydroxymethyl)-4-methylbenzamide

InChI

InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-5,11H,6H2,1H3,(H,10,12)

InChI Key

YPWZBEMOZPLXFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCO

Origin of Product

United States

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